molecular formula C22H17N3O3S B2907586 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 933213-89-9

4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2907586
CAS No.: 933213-89-9
M. Wt: 403.46
InChI Key: SWHWBIVAVZHJAX-UHFFFAOYSA-N
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Description

4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzonitrile group and the benzo[e][1,2,4]thiadiazine core structure makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions One common method involves the condensation of o-tolyl benzonitrile with appropriate reagents to form the benzo[e][1,2,4]thiadiazine coreThe reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the benzonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of hypertension and other cardiovascular diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile include other benzo[e][1,2,4]thiadiazine derivatives, such as:

  • 2-(o-tolyl)-benzo[e][1,2,4]thiadiazine
  • 4-(methylthio)-benzo[e][1,2,4]thiadiazine
  • 2-(p-tolyl)-benzo[e][1,2,4]thiadiazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxido and oxo groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-16-6-2-3-7-19(16)25-22(26)24(15-18-12-10-17(14-23)11-13-18)20-8-4-5-9-21(20)29(25,27)28/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWBIVAVZHJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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